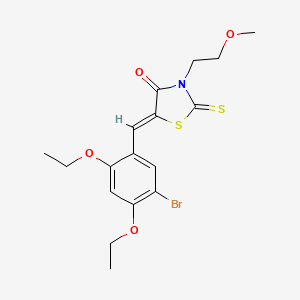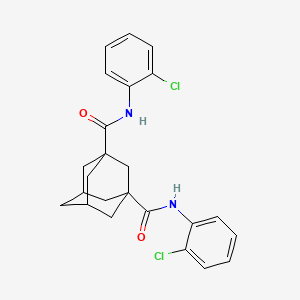![molecular formula C16H19NO4 B5102197 diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as tyrosine kinases and cyclooxygenases. This inhibition leads to the modulation of various cellular signaling pathways and the regulation of gene expression. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is its versatility in scientific research. This compound can be used as a building block for the synthesis of various bioactive molecules. It can also be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its toxicity. It has been reported to have cytotoxic effects on various cell lines. Therefore, caution should be taken when handling this compound in lab experiments.
未来方向
There are several future directions for the research on diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate. One of the areas of interest is the development of new bioactive molecules based on this compound. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of interest. Finally, the investigation of the toxicity and safety profile of this compound is also an important direction for future research.
Conclusion:
In conclusion, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a versatile compound that has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules and as a fluorescent probe for the detection of metal ions. This compound has several biochemical and physiological effects and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the research on this compound, including the development of new bioactive molecules, investigation of the mechanism of action, and the development of new synthetic methods.
合成方法
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate can be synthesized by the reaction of ethyl acetoacetate, malonic acid, and 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been extensively studied and optimized for various reaction conditions.
科学研究应用
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been used as a ligand in coordination chemistry and catalysis.
属性
IUPAC Name |
diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(18)14(16(19)21-5-2)10-12(3)9-13-7-6-8-17-11-13/h6-11H,4-5H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJKYVPHHKWSI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CC1=CN=CC=C1)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C/C(=C/C1=CN=CC=C1)/C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)
![N-(4-fluorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5102132.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)